N-(4-Vinylphenyl)maleimide
Overview
Description
“N-(4-Vinylphenyl)maleimide” is a chemical compound with the molecular formula C12H9NO2 . It appears as a yellowish to green-yellow powder .
Synthesis Analysis
The synthesis of N-(4-Vinylphenyl)maleimide involves several raw materials including Sodium acetate, Ethanol, Potassium hydroxide, Acetone, CIS-BUTENEDIOIC ANHYDRIDE, Diethyl ether, and 2-(4-Aminophenyl)ethanol . In one study, vinyl acetate was copolymerized with different mole ratios of N-phenylmaleimide (NPMI) by a starvation feeding method .Molecular Structure Analysis
The molecular structure of N-(4-Vinylphenyl)maleimide consists of a five-membered ring and an N-aryl substituted structure . The average mass of the molecule is 199.205 Da .Chemical Reactions Analysis
N-phenylmaleimide (NPMI) exhibits remarkable thermal resistance properties when it forms homopolymers and copolymers . It can form alternating copolymers with electron-donating monomers such as styrene, isobutene, and vinyl ether . It can also copolymerize with electron-accepting monomers such as methyl methacrylate (MMA) or methyl acrylate (MA) through free radical copolymerization .Physical And Chemical Properties Analysis
N-(4-Vinylphenyl)maleimide has a density of 1.1919 (rough estimate), a boiling point of 336.72°C (rough estimate), and a refractive index of 1.5880 (estimate) .Scientific Research Applications
Polymer Synthesis : Radical polymerization of N-(4-Vinylphenyl)maleimide can yield insoluble polymers, likely due to polymerization of both vinyl and vinylene double bonds. Anionic polymerization using alkali metal t-butoxide initiators results in polymaleimide chains with pendant styrenic groups. Cationic polymerization gives polystyrene with pendant maleimide moieties (Hagiwara et al., 1991).
Graft Copolymerization : N-(4-Vinylphenyl)maleimide derivatives can be grafted onto poly(vinyl chloride) films using gamma irradiation. This process is influenced by radiation dose and monomer concentration, affecting the thermal properties of the grafted polymer (Abdel-Naby, 2001).
Electron Beam Curing : The electron beam curing of N-(4-Vinylphenyl)maleimide derivatives with reactive diluents like N-vinylpyrrolidone has been studied, revealing influences on the thermal stability of the resulting polymers. Higher concentrations of functionalized maleimide lead to better thermal stabilities (Pitchaimari et al., 2014).
Functional Modification : Poly(vinyl alcohol) can be functionally modified with maleimide compounds, creating potential for photocross-linking and "thiol click" reactions (Găină et al., 2016).
Controlled Radical Copolymerization : N-(4-Vinylphenyl)maleimide and styrene can undergo controlled radical copolymerization using the RAFT process, improving the thermomechanical property of the resulting polymer (Yan-bing, 2008).
Thermal Properties : Studies have been conducted on the thermal properties of polymers synthesized from N-(4-Vinylphenyl)maleimide derivatives, revealing details about their thermal degradation kinetics and stability (Mathew et al., 2000).
Solvent Influence in Copolymerization : The influence of solvents on the copolymerization of N-(4-Vinylphenyl)maleimide derivatives has been analyzed, demonstrating the role of molecular association in the reactivity of the maleimide (Elsabee et al., 1983).
Functional Group Selective Polymerization : N-(4-Vinylphenyl)maleimide allows for selective polymerization based on the functional group, enabling the synthesis of polymers with specific characteristics (Hirata et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-ethenylphenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h2-8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFAYQNLIBPJJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370613 | |
Record name | N-(4-VINYLPHENYL)MALEIMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Vinylphenyl)maleimide | |
CAS RN |
19007-91-1 | |
Record name | N-(4-VINYLPHENYL)MALEIMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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